
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate is an organoselenium compound characterized by the presence of a selenium atom bonded to a cyano group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyano(dimethyl-lambda~4~-selanylidene)acetate typically involves the reaction of dimethyl selenide with cyanoacetic acid derivatives under controlled conditions. One common method involves the use of methyl cyanoacetate as a starting material, which reacts with dimethyl selenide in the presence of a base to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using standard techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can yield selenides. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of methyl cyano(dimethyl-lambda~4~-selanylidene)acetate involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can modulate biological processes and contribute to its observed effects.
相似化合物的比较
Similar Compounds
Dimethyl selenide: A simpler selenium compound with similar reactivity.
Methyl cyanoacetate: A related compound without the selenium atom.
Selenocyanates: Compounds containing selenium and cyano groups.
Uniqueness
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate is unique due to the presence of both a selenium atom and a cyano group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of reactions and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63442-65-9 |
|---|---|
分子式 |
C6H9NO2Se |
分子量 |
206.11 g/mol |
InChI |
InChI=1S/C6H9NO2Se/c1-9-6(8)5(4-7)10(2)3/h1-3H3 |
InChI 键 |
KJHYJVFKDNNCMT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=[Se](C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


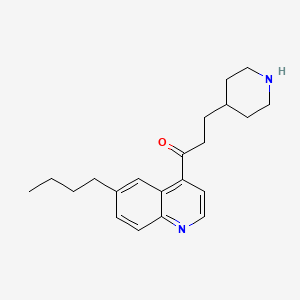
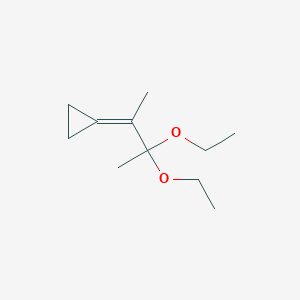
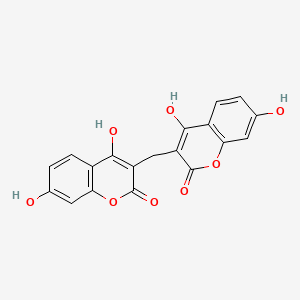
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
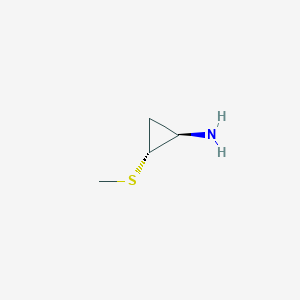
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
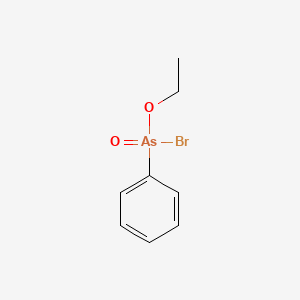

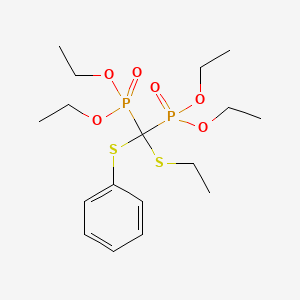


![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)
